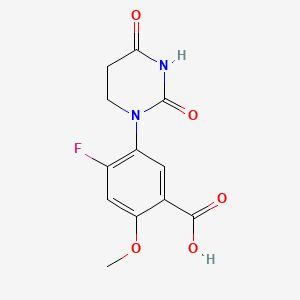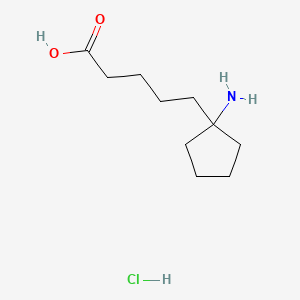
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 It is a hydrochloride salt form of 5-(1-aminocyclopentyl)pentanoic acid, which features a cyclopentane ring substituted with an amino group and a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminocyclopentyl)pentanoic acid hydrochloride typically involves the following steps:
Formation of the Aminocyclopentane Ring: The cyclopentane ring is functionalized with an amino group through a series of reactions, often starting with cyclopentanone and converting it to 1-aminocyclopentane.
Chain Extension: The amino-substituted cyclopentane is then subjected to chain extension reactions to introduce the pentanoic acid moiety. This can be achieved through various organic reactions, such as alkylation or acylation.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies involving amino acid derivatives and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Aminocyclopentyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Aminocyclopentyl)acetic acid hydrochloride: Similar structure but with an acetic acid moiety instead of pentanoic acid.
Cyclopentolate: An anticholinergic compound with a cyclopentane ring and different functional groups.
Uniqueness
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride is unique due to its specific combination of a cyclopentane ring with an amino group and a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H20ClNO2 |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
5-(1-aminocyclopentyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c11-10(7-3-4-8-10)6-2-1-5-9(12)13;/h1-8,11H2,(H,12,13);1H |
Clave InChI |
IYBGQGWBTGBQCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CCCCC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid](/img/structure/B13477508.png)
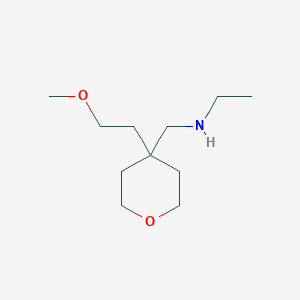
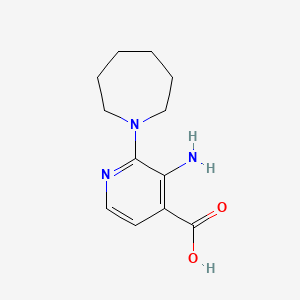
![(1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride](/img/structure/B13477517.png)
![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13477520.png)
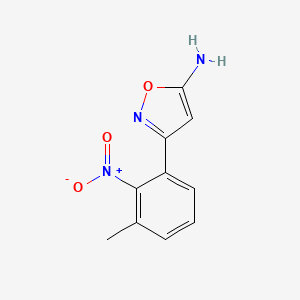
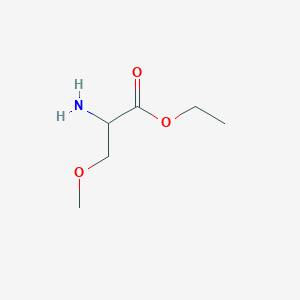
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)
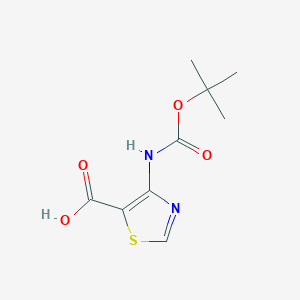
![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)
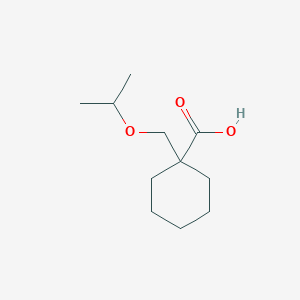
![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)
